molecular formula C19H21NO2 B3383305 N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide CAS No. 40624-79-1

N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide

Cat. No. B3383305
CAS RN: 40624-79-1
M. Wt: 295.4 g/mol
InChI Key: SHHJMFQTFLCFFM-UHFFFAOYSA-N
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Description

“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a compound with the empirical formula C17H19NO2 and a molecular weight of 269.34 . It’s a solid substance . Another related compound is “N-(2,6-Dimethylphenyl)chloroacetamide” which has a molecular weight of 197.66 .


Chemical Reactions Analysis

In the degradation pathway of alachlor, a chloroacetanilide herbicide, it was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .


Physical And Chemical Properties Analysis

“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a solid substance . Another related compound, “N-(2,6-Dimethylphenyl)chloroacetamide”, has a molecular weight of 197.66 .

Safety and Hazards

“N-(2,6-Dimethylphenyl)chloroacetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Microbial biodegradation is a main method of removal of alachlor in the natural environment. A new alachlor degrading bacterium was isolated and a novel alachlor-degrading pathway was proposed . This could provide new ideas for repairing environments contaminated with similar compounds.

Mechanism of Action

Target of Action

It is related to butachlor , a chloroacetamide herbicide, which primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Mode of Action

If we consider its relation to butachlor, it might inhibit early plant development by inhibiting the biosynthesis of vlcfas .

Biochemical Pathways

Related compounds like butachlor are degraded by various microorganisms such as fusarium solani, novosphingobium chloroacetimidivorans, chaetomium globosum, pseudomonas putida, sphingomonas chloroacetimidivorans, and rhodococcus sp . The degradation involves enzymes like CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .

Pharmacokinetics

Related compounds like butachlor have a relatively low persistence in the soil and aqueous media because they are easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .

Result of Action

Related compounds like butachlor have been shown to be toxic to non-target organisms, affecting various environmental systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide. For instance, butachlor residues have been detected in soil, water, and organisms . The degradation of butachlor is the main route of its dissipation, with a half-life of about 640 days in sterile soil or 11.4 days in non-sterile soil .

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-14-11-8-12-15(4-2)19(14)20-18(22)13-17(21)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHJMFQTFLCFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368701
Record name N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40624-79-1
Record name N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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